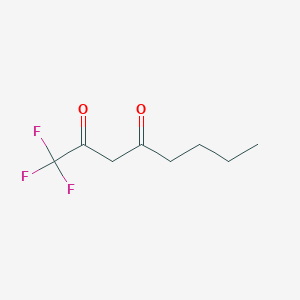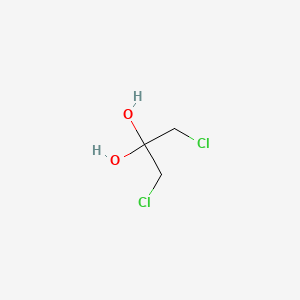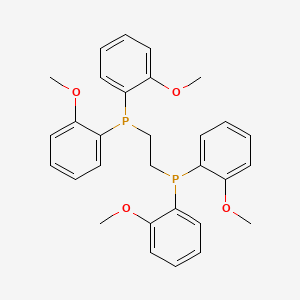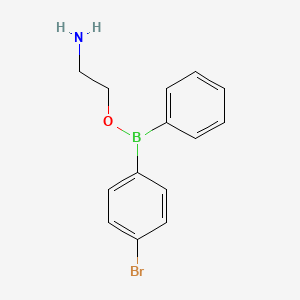![molecular formula C10H14O B14423361 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-95-5](/img/structure/B14423361.png)
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenylbicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by the presence of an ethenyl group and a carbaldehyde group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with acrolein under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-Ethenylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 5-Ethenylbicyclo[2.2.1]heptane-2-methanol.
Substitution: 5-Haloethenylbicyclo[2.2.1]heptane-2-carbaldehyde.
Applications De Recherche Scientifique
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique bicyclic structure makes it useful in the development of novel polymers and materials with specific mechanical and thermal properties.
Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary based on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but lacks the ethenyl group.
2-Vinylbicyclo[2.2.1]heptane: Similar structure with a vinyl group but no aldehyde functionality.
2,5-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic framework, differing significantly in chemical properties.
Uniqueness
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both an ethenyl group and a carbaldehyde group on the bicyclic framework. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
84397-95-5 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
5-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h2,6-10H,1,3-5H2 |
Clé InChI |
QURXIZMYAHDRTK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC2CC1CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


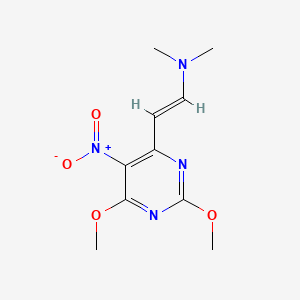
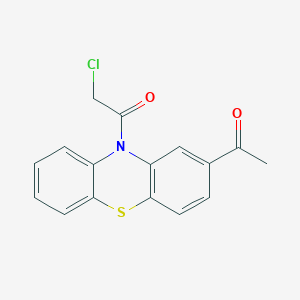
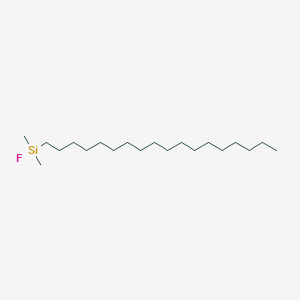
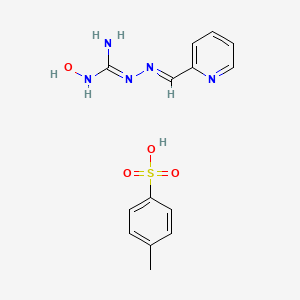
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
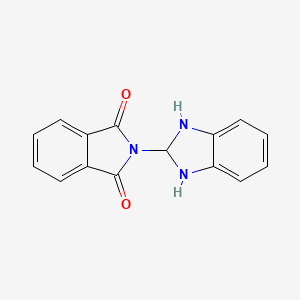
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
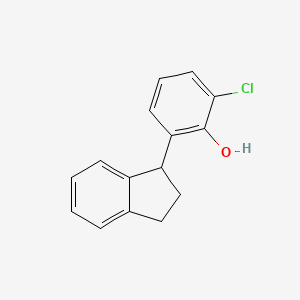
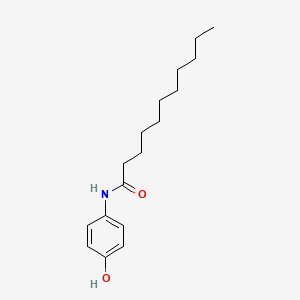
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
